(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride
Overview
Description
“®-3-Amino-4-(m-tolyl)butanoic acid hydrochloride” is a chemical compound. It contains an amino group (-NH2), a carboxylic acid group (-COOH), and a m-tolyl group (a methyl group attached to a benzene ring) in its structure .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a carboxylic acid with an amine . Acid chlorides or anhydrides are typically used as alternatives because the direct reaction of a carboxylic acid with an amine produces a salt rather than an amide .Molecular Structure Analysis
The molecular structure of this compound would include an amino group, a carboxylic acid group, and a m-tolyl group. The exact structure would depend on the specific locations of these groups on the butanoic acid backbone .Chemical Reactions Analysis
Amides, which are similar to this compound, can be hydrolyzed under acidic or basic conditions . They can also be reduced to amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of an amino group and a carboxylic acid group would likely make the compound polar and capable of participating in hydrogen bonding .Scientific Research Applications
Synthetic Chemistry and Hydrolysis
T. Ziegler, Brigitte Hörsch, and F. Effenberger (1990) detailed a process involving the hydrolysis and hydrogenation of (R)-cyanohydrins to α-hydroxycarboxylic acids and 1-amino-2-alkohols. This method illustrates the synthetic utility of related compounds in producing high-purity α-hydroxy carboxylic acids and amino alcohols without racemization, relevant for the synthesis and study of compounds like "(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride" T. Ziegler, Brigitte Hörsch, F. Effenberger, 1990.
Molecular Structure and Vibrational Spectra Analysis
S. Muthu and E. Paulraj (2012) conducted an extensive study on the molecular structure and vibrational spectra, including the Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectra of related amino acid derivatives. Their research provides valuable insights into the electronic energy, geometrical structure, and thermodynamical properties of such compounds, which are crucial for understanding the physical and chemical properties of "(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride" S. Muthu, E. Paulraj, 2012.
Chromatography and Analysis Techniques
Research by S. Mori and T. Takeuchi (1970) on thin-layer chromatography and densitometry for analyzing diamine dihydrochlorides, dicarboxylic acids, and ω-amino acid hydrochlorides shows the importance of chromatographic techniques in analyzing compounds like "(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride." Their work highlights the application of chromatography in qualitative and quantitative analysis, which is essential for studying the properties and reactions of amino acids and their derivatives S. Mori, T. Takeuchi, 1970.
Biosynthesis Applications
Xiao‐Ling Tang, N. Zhang, Guo-Yan Ye, and Yuguo Zheng (2019) explored the biosynthesis of (R)-3-amino-1-butanol, a related compound, using a novel transaminase from Actinobacteria sp. Their research demonstrates the potential of biocatalysis in the green and efficient synthesis of chiral amines, highlighting the relevance of enzymes in producing compounds with specific chirality, such as "(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride" Xiao‐Ling Tang, N. Zhang, Guo-Yan Ye, Yuguo Zheng, 2019.
Safety And Hazards
properties
IUPAC Name |
(3R)-3-amino-4-(3-methylphenyl)butanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-3-2-4-9(5-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H/t10-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHTUCDBCBKMKL-HNCPQSOCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647464 | |
Record name | (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(m-tolyl)butanoic acid hydrochloride | |
CAS RN |
331846-94-7, 269398-82-5 | |
Record name | Benzenebutanoic acid, β-amino-3-methyl-, hydrochloride (1:1), (βR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331846-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Amino-4-(3-methylphenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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